molecular formula C17H24O5 B14447573 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate CAS No. 76644-69-4

2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate

Cat. No.: B14447573
CAS No.: 76644-69-4
M. Wt: 308.4 g/mol
InChI Key: KJUDLAPSKFLSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is derived from the formal condensation of one of the carboxy groups of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol . It is commonly used in various industrial applications and has significant relevance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic acid with 2-ethylhexane-1,5-diol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic acid and 2-ethylhexane-1,5-diol into the reactor, along with the acid catalyst. The reaction is maintained at an optimal temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity . This can lead to various physiological effects, including changes in reproductive and developmental processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate is unique due to its specific structure, which includes both a hydroxyl group and an ester group. This allows it to undergo a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-O-(2-ethyl-5-hydroxyhexyl) 1-O-methyl benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-13(10-9-12(2)18)11-22-17(20)15-8-6-5-7-14(15)16(19)21-3/h5-8,12-13,18H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUDLAPSKFLSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997971
Record name 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76644-69-4
Record name 1,2-Benzenedicarboxylic acid, 2-ethyl-5-hydroxyhexyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076644694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5-hydroxyhexyl methyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.